N-(9,10-dioxoanthracen-2-yl)butanamide
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Overview
Description
N-(9,10-dioxoanthracen-2-yl)butanamide is a chemical compound with the molecular formula C18H13NO3 It is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a butanamide group attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-2-yl)butanamide typically involves the reaction of 9,10-anthraquinone with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenediol derivatives.
Scientific Research Applications
N-(9,10-dioxoanthracen-2-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes, pigments, and other materials that require stable and robust chemical structures.
Mechanism of Action
The mechanism by which N-(9,10-dioxoanthracen-2-yl)butanamide exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound may also interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
N-(9,10-dioxoanthracen-2-yl)butanamide can be compared with other anthraquinone derivatives such as:
9,10-anthraquinone: Lacks the butanamide group and has different reactivity and applications.
1,4-diaminoanthraquinone: Contains amino groups instead of the butanamide group, leading to different biological activities.
2-ethylanthraquinone: Has an ethyl group instead of the butanamide group, affecting its chemical and physical properties.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-5-16(20)19-11-8-9-14-15(10-11)18(22)13-7-4-3-6-12(13)17(14)21/h3-4,6-10H,2,5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXUXQRPXUWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387525 |
Source
|
Record name | N-(9,10-dioxoanthracen-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-90-8 |
Source
|
Record name | N-(9,10-dioxoanthracen-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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